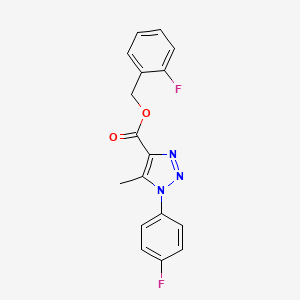

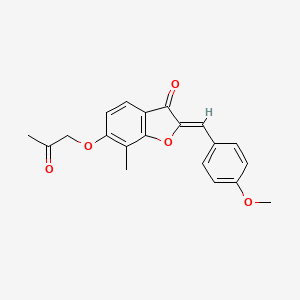

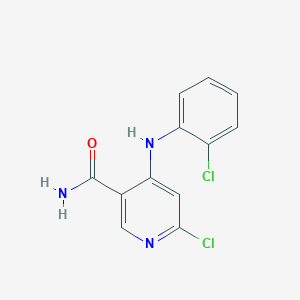

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one, also known as 5-BFB-P, is a small organic molecule with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring composed of a nitrogen atom and four carbon atoms. 5-BFB-P has been used in various studies due to its unique structure, which enables the molecule to interact with biological systems in various ways. Its applications range from drug discovery and development to material science.

Aplicaciones Científicas De Investigación

Myocardial Perfusion Imaging with PET

A study by Mou et al. (2012) focused on the synthesis and evaluation of 18F-labeled pyridaben analogs for potential use in myocardial perfusion imaging (MPI) with PET. These compounds demonstrated high heart uptake and low background uptake in animal models, indicating their promise as MPI agents (Mou et al., 2012).

Anticancer Agent and Enzyme Inhibitor

Another study by Noma et al. (2020) synthesized a novel hydrazone compound with significant antioxidant activity and potent cytotoxic effects on cancer cell lines, surpassing cisplatin in efficacy. This research suggests potential applications in anticancer therapies (Noma et al., 2020).

Organic Synthesis and Chemical Reactions

The research by Kaji et al. (1984) explored the synthesis of pyridazino[4,5-e][1,3,4]thiadiazines and their transformation into pyrazolo[3,4-d]pyridazines. This work contributes to the field of organic chemistry by providing insights into ring transformations and the synthesis of novel heterocyclic compounds (Kaji et al., 1984).

Cross-Coupling Reactions

Research by Rieke and Kim (2011) developed a synthetic route for 5-bromo-2-pyridylzinc iodide, demonstrating its utility in various coupling reactions. This work highlights the versatility of bromo-fluorobenzyl compounds in facilitating cross-coupling reactions for synthesizing complex organic molecules (Rieke & Kim, 2011).

Palladium-Catalyzed Cross-Coupling

Estevez, Coelho, and Raviña (1999) reported on the synthesis of (2H)-pyridazin-3-ones substituted at the 5-position through palladium-catalyzed cross-coupling reactions. This research opens avenues for creating a wide array of substituted pyridazinones, useful in various chemical and pharmacological studies (Estevez, Coelho, & Raviña, 1999).

Propiedades

IUPAC Name |

5-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-3-1-2-4-10(8)13/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBRASVEDUZDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

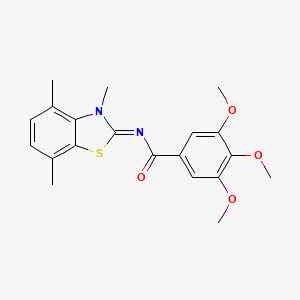

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)

![4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2453887.png)

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)

![N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2453898.png)

![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)